molecular formula C20H19ClN2O4S2 B6582512 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 890938-99-5

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6582512
CAS No.: 890938-99-5
M. Wt: 451.0 g/mol
InChI Key: RJKMPRFHBCHBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs, including antibiotics and diuretics . The presence of a thiazole ring (a type of heterocycle) and a benzodioxine group suggests potential bioactivity .


Molecular Structure Analysis

The compound contains several functional groups including a thiazole ring, a benzodioxine group, and a sulfonamide group. These groups could potentially form hydrogen bonds and other interactions, affecting the compound’s behavior in biological systems .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide could increase its solubility in water .

Mechanism of Action

Target of Action

It is known that many compounds with a similar thiazole structure have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets through the thiazole ring, a common feature in many bioactive compounds . The thiazole ring is known to interact with biological targets, leading to various effects such as antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with F2011-1135, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes .

Result of Action

Compounds with similar structures have been found to have various effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound, such as its potential as an antibiotic or other type of pharmaceutical drug . Further studies could also investigate its physical and chemical properties, and how these influence its behavior in biological systems .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4S2/c1-13-19(28-20(23-13)14-2-4-15(21)5-3-14)8-9-22-29(24,25)16-6-7-17-18(12-16)27-11-10-26-17/h2-7,12,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMPRFHBCHBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.